molecular formula C24H18N4O3 B14484715 6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid CAS No. 66364-72-5

6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid

Cat. No.: B14484715
CAS No.: 66364-72-5
M. Wt: 410.4 g/mol
InChI Key: VCKFCKVCZQPKBD-UHFFFAOYSA-N
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Description

6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring, an aniline group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

66364-72-5

Molecular Formula

C24H18N4O3

Molecular Weight

410.4 g/mol

IUPAC Name

2-hydroxy-5-[[4-(4-pyridin-2-ylanilino)phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C24H18N4O3/c29-23-13-12-20(15-21(23)24(30)31)28-27-19-10-8-18(9-11-19)26-17-6-4-16(5-7-17)22-3-1-2-14-25-22/h1-15,26,29H,(H,30,31)

InChI Key

VCKFCKVCZQPKBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)O

Origin of Product

United States

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